molecular formula C24H31NO4S B11630821 ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11630821
M. Wt: 429.6 g/mol
InChI Key: HHDBSYFCDXMFAT-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C24H31NO4S and a molecular weight of 429.58 . This compound features a cyclopenta[b]thiophene core, which is a bicyclic structure containing both a thiophene and a cyclopentane ring. The presence of the ethyl ester, butanamido, and tert-butylphenoxy groups further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a cyclopentane precursor under acidic or basic conditions.

    Introduction of the Butanamido Group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with a butanoyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Tert-Butylphenoxy Group: This is typically done through a nucleophilic substitution reaction where the phenoxy group is introduced using a tert-butylphenol derivative and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

    DIMETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANOYL]AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE: Contains additional carboxylate groups, which may affect its reactivity and applications.

The uniqueness of ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

ethyl 2-[4-(4-tert-butylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-5-28-23(27)21-18-8-6-9-19(18)30-22(21)25-20(26)10-7-15-29-17-13-11-16(12-14-17)24(2,3)4/h11-14H,5-10,15H2,1-4H3,(H,25,26)

InChI Key

HHDBSYFCDXMFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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